1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane

描述

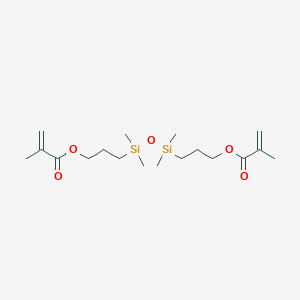

1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane is an organosilicon compound with the molecular formula C18H34O5Si2 and a molecular weight of 386.63 g/mol . It is a colorless or pale yellow liquid with low viscosity and low surface tension . This compound is commonly used in various industrial applications due to its unique chemical properties.

准备方法

1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane can be synthesized through the reaction of 3-(chlorodimethylsilyl)propyl methacrylate with water under controlled conditions . The reaction involves cooling 600g of water to below 5°C, slowly adding the intermediate product, restoring room temperature, and stirring for 8 hours. The organic phase is then separated, washed with water to neutral, dried with anhydrous sodium sulfate, filtered, and the low boiling point substances are removed under reduced pressure to obtain the final product with a yield of 97% .

化学反应分析

Free Radical Polymerization

The methacrylate groups undergo free radical polymerization, forming crosslinked polymer networks. This reaction is critical in applications such as adhesives, coatings, and dental materials12.

| Reaction Conditions | Details |

|---|---|

| Initiators | Thermal (e.g., peroxides) or photochemical (UV light with photoinitiators) |

| Temperature Range | 60–120°C for thermal initiation34 |

| Key Byproducts | Minimal volatile organic compounds (VOC <3%)3 |

| Polymer Properties | High thermal stability (decomposition >200°C), low viscosity (5 cSt)31 |

This polymerization is exploited to create silicone-modified polymers with enhanced flexibility and resistance to environmental stress1.

Copolymerization with Other Monomers

The compound acts as a crosslinker in copolymer systems, improving mechanical strength and thermal resistance. Common copolymers include:

-

Acrylates/ Methacrylates : Enhances adhesion and reduces shrinkage during curing1.

-

Epoxy Resins : Forms hybrid networks with increased toughness1.

-

Vinyl Monomers : Imparts siloxane-derived hydrophobicity1.

Hydrosilylation Reactions

Though the siloxane backbone lacks Si–H bonds (unlike 1,1,3,3-tetramethyldisiloxane5), the propyl spacer may allow functionalization via:

| Reaction Type | Application |

|---|---|

| Post-Polymerization Grafting | Attaching functional groups (e.g., fluorinated chains) to siloxane segments |

| Catalysts | Platinum-based catalysts for selective modifications5 |

Stability and Decomposition

-

Thermal Stability : Stable up to 200°C; decomposes above this temperature to release carbon and silicon oxides36.

-

Hydrolytic Stability : Insoluble in water but degrades in alkaline conditions, releasing methanol and silanol intermediates34.

-

Oxidative Sensitivity : Reacts violently with strong oxidizers (e.g., peroxides), necessitating inert storage conditions76.

科学研究应用

Polymer Synthesis

1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane serves as a precursor for the synthesis of siloxane-based polymers and copolymers. Its methacrylate groups can participate in free radical polymerization, forming cross-linked networks that enhance mechanical properties, solvent resistance, and thermal stability .

Biomedical Applications

- Medical Devices : The compound is utilized to modify surfaces of implants and medical instruments, enhancing biocompatibility by reducing protein adsorption. This property can lead to improved performance and reduced rejection rates in medical devices.

- Drug Delivery Systems : By integrating this compound into polymeric materials, researchers can develop controlled release systems for therapeutic agents. The cross-linking capabilities help regulate drug release rates, which is beneficial for targeted therapies .

Coatings and Adhesives

This compound is employed in the formulation of coatings, adhesives, and sealants due to its excellent adhesion characteristics and resistance to environmental factors. These properties make it ideal for applications in automotive, aerospace, and construction industries .

Composite Materials

As a coupling agent, this compound improves adhesion between organic and inorganic materials, which is crucial for developing composite materials with enhanced mechanical strength and thermal stability. Its ability to bond covalently to both surfaces makes it valuable in various industrial applications.

Case Studies

作用机制

The mechanism of action of 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane involves its ability to undergo polymerization and form cross-linked networks. The methacryloxy groups participate in free radical polymerization, leading to the formation of stable, high-molecular-weight polymers. These polymers exhibit unique properties such as flexibility, durability, and resistance to environmental factors .

相似化合物的比较

1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane can be compared with other similar compounds such as:

1,3-Bis(3-glycidyloxypropyl)tetramethyldisiloxane: Used in the synthesis of functional poly(siloxane amine)s.

1,3-Bis(3-methacryloyloxypropyl)-1,1,3,3-tetramethyldisiloxane: Similar in structure and used in similar applications.

The uniqueness of this compound lies in its specific combination of methacryloxy groups and silicon atoms, which impart unique properties such as low viscosity and excellent adhesion .

生物活性

1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane (commonly referred to as SiBTM) is an organosilicon compound with the molecular formula C₁₈H₃₄O₅Si₂ and a molecular weight of approximately 386.63 g/mol. This compound is characterized by its unique siloxane backbone and two methacryloxypropyl groups, which enable it to undergo free radical polymerization, making it valuable in various applications, particularly in materials science and biomedical engineering.

SiBTM is known for its ability to form stable polymers through free radical polymerization initiated by heat or ultraviolet light. The chemical structure allows for modifications that can enhance the properties of materials used in biological applications.

Key Properties:

- Molecular Formula: C₁₈H₃₄O₅Si₂

- Molecular Weight: 386.63 g/mol

- Density: 0.966 g/mL at 25°C

- Boiling Point: 127°C at 3 mmHg

- Viscosity: 5 cSt at 25°C

While SiBTM does not have a well-defined mechanism of action in biological systems, its primary role lies in modifying material properties for biomedical applications. It is often incorporated into hydrogels and other polymer matrices to enhance mechanical strength, thermal stability, and biocompatibility.

Biocompatibility Studies

Research indicates that SiBTM exhibits favorable biocompatibility profiles when used in medical applications such as drug delivery systems and tissue engineering scaffolds. The incorporation of SiBTM into hydrogels has been shown to improve cell adhesion and proliferation, which are critical factors for successful tissue engineering.

Table 1: Summary of Biocompatibility Studies

Applications in Medicine

SiBTM is utilized in various medical applications due to its ability to form biocompatible polymers. These polymers can be tailored for specific functions such as controlled drug release or as scaffolds for tissue regeneration.

- Drug Delivery Systems : SiBTM-based polymers can encapsulate drugs and release them in a controlled manner, improving therapeutic efficacy.

- Tissue Engineering : The mechanical properties of SiBTM-containing hydrogels can be adjusted to mimic natural tissues, facilitating cell growth and tissue regeneration.

Case Study 1: Hydrogel Development

A study investigated the use of SiBTM in the development of a hydrogel for cartilage repair. The results showed that the hydrogel exhibited enhanced mechanical properties and biocompatibility compared to traditional hydrogels without SiBTM.

Case Study 2: Drug Release Profiles

In another study, SiBTM was incorporated into a polymer matrix for the sustained release of anti-inflammatory drugs. The release kinetics demonstrated a controlled release profile over an extended period, indicating its potential for therapeutic applications.

属性

IUPAC Name |

3-[[dimethyl-[3-(2-methylprop-2-enoyloxy)propyl]silyl]oxy-dimethylsilyl]propyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O5Si2/c1-15(2)17(19)21-11-9-13-24(5,6)23-25(7,8)14-10-12-22-18(20)16(3)4/h1,3,9-14H2,2,4-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIFLDVXQTMSDJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC[Si](C)(C)O[Si](C)(C)CCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O5Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10939973 | |

| Record name | (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(propane-3,1-diyl) bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,3-Bis(3-methacryloxypropyl)tetramethyldisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19238 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

18547-93-8 | |

| Record name | 1,1′-[(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)di-3,1-propanediyl] bis(2-methyl-2-propenoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18547-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-((1,1,3,3-tetramethyl-1,3-disiloxanediyl)di-3,1-propanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018547938 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)di-3,1-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(propane-3,1-diyl) bis(2-methylprop-2-enoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1,1,3,3-tetramethyldisiloxane-1,3-diyl)dipropane-1,3-diyl dimethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。